

# Technical Guide: Rhodamine 110 Azide 6-Isomer

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## Compound of Interest

Compound Name: *R110 azide, 6-isomer*

Cat. No.: *B12385643*

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CAS Number: 1622395-29-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rhodamine 110 azide 6-isomer, a key fluorescent probe for bioconjugation via click chemistry. The information compiled herein is intended to support researchers and scientists in the fields of molecular biology, drug development, and diagnostics.

## Core Properties and Specifications

Rhodamine 110 azide 6-isomer is a derivative of the highly fluorescent and photostable Rhodamine 110 dye. The presence of an azide moiety allows for its covalent attachment to alkyne-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".<sup>[1]</sup> This bioorthogonal reaction is highly specific and efficient, making it an ideal method for labeling proteins, nucleic acids, and other molecules in complex biological systems.

The photophysical properties of Rhodamine 110 azide 6-isomer are comparable to fluorescein, though it exhibits greater photostability.<sup>[2]</sup> It can serve as a substitute for other popular green-emitting fluorophores such as DyLight 488 and FAM (fluorescein).<sup>[2]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative data for Rhodamine 110 azide 6-isomer, compiled from various suppliers and technical datasheets.

Property	Value	References
CAS Number	1622395-29-2	
Molecular Formula	C <sub>24</sub> H <sub>20</sub> N <sub>6</sub> O <sub>4</sub>	
Molecular Weight	456.45 g/mol	
Excitation Maximum (λ <sub>ex</sub> )	496 nm	
Emission Maximum (λ <sub>em</sub> )	520 nm	
Molar Extinction Coefficient (ε)	80,000 M <sup>-1</sup> cm <sup>-1</sup>	
Fluorescence Quantum Yield (Φ)	0.9	
Purity	≥95% (typically by <sup>1</sup> H NMR and HPLC-MS)	
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols)	
Appearance	Violet powder / Yellow solution	

## Synthesis

A specific, detailed synthetic protocol for Rhodamine 110 azide 6-isomer is not readily available in the public domain. However, the general synthesis of functionalized rhodamine dyes often involves the condensation of a substituted phthalic anhydride with a meta-aminophenol. For the 6-isomer, this would likely involve a 4-substituted phthalic anhydride derivative that introduces the precursor to the azide group.

A common challenge in rhodamine synthesis is the formation of regioisomers (5- and 6-isomers) which can be difficult to separate due to their similar physical properties. Modern synthetic strategies aim to overcome this by using starting materials that allow for isomerically pure products. One published method for synthesizing 5(6)-carboxy-rhodamine 110 isomers involves the microwave-assisted condensation of 3-aminophenol and trimellitic anhydride, followed by esterification to facilitate separation of the isomers, and subsequent hydrolysis. The separated 6-carboxy-rhodamine 110 could then be converted to the corresponding azide.

## Experimental Protocols

The primary application of Rhodamine 110 azide 6-isomer is the fluorescent labeling of alkyne-containing biomolecules via a copper(I)-catalyzed click chemistry reaction. The following is a general protocol for this procedure, which should be optimized for specific applications.

### Protocol: Fluorescent Labeling of an Alkyne-Modified Biomolecule

#### Materials:

- Rhodamine 110 azide 6-isomer
- Alkyne-modified biomolecule (e.g., protein, oligonucleotide)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand
- Amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Purification system (e.g., size-exclusion chromatography, dialysis)

#### Procedure:

- Preparation of Stock Solutions:
  - Rhodamine 110 azide 6-isomer: Prepare a 10 mM stock solution in anhydrous DMSO.
  - Alkyne-modified biomolecule: Dissolve the biomolecule in an appropriate amine-free buffer to a desired concentration (e.g., 1-10 mg/mL for proteins, 100  $\mu\text{M}$  for oligonucleotides).
  - Copper(II) sulfate: Prepare a 50 mM stock solution in deionized water.

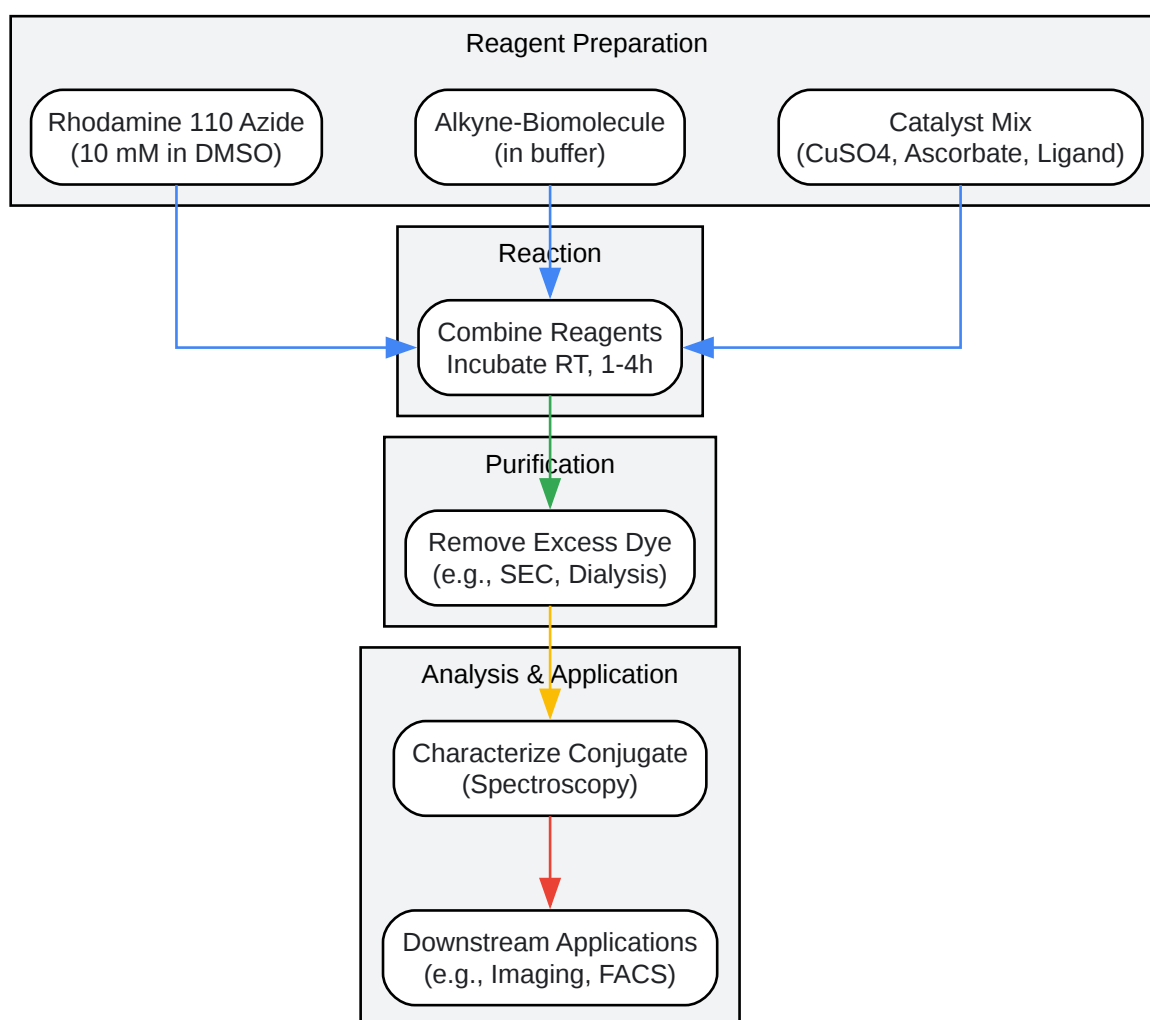
- Sodium ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh for each experiment.
- TBTA (or other ligand): Prepare a 10 mM stock solution in DMSO.
- Labeling Reaction:
  - In a microcentrifuge tube, combine the alkyne-modified biomolecule with the Rhodamine 110 azide 6-isomer stock solution. A molar excess of the dye (e.g., 5-10 fold) over the biomolecule is typically used.
  - Add the TBTA solution to the reaction mixture to a final concentration of approximately 1 mM.
  - Add the copper(II) sulfate solution to a final concentration of 0.5-1 mM.
  - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.
  - Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C overnight.
- Purification of the Labeled Biomolecule:
  - Following the incubation, remove the unreacted dye and other small molecules from the labeled biomolecule. This can be achieved by:
    - Size-Exclusion Chromatography: Use a desalting column appropriate for the size of the biomolecule.
    - Dialysis: Dialyze the reaction mixture against an appropriate buffer.
    - Precipitation: For DNA and oligonucleotides, precipitation with ethanol or acetone can be effective.
- Characterization and Storage:

- Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 496 nm (for Rhodamine 110).
- Store the fluorescently labeled biomolecule at 4°C or -20°C, protected from light.

## Visualization of Workflows and Pathways

### Experimental Workflow: Click Chemistry Labeling

The following diagram illustrates the general workflow for labeling an alkyne-modified biomolecule with Rhodamine 110 azide 6-isomer.



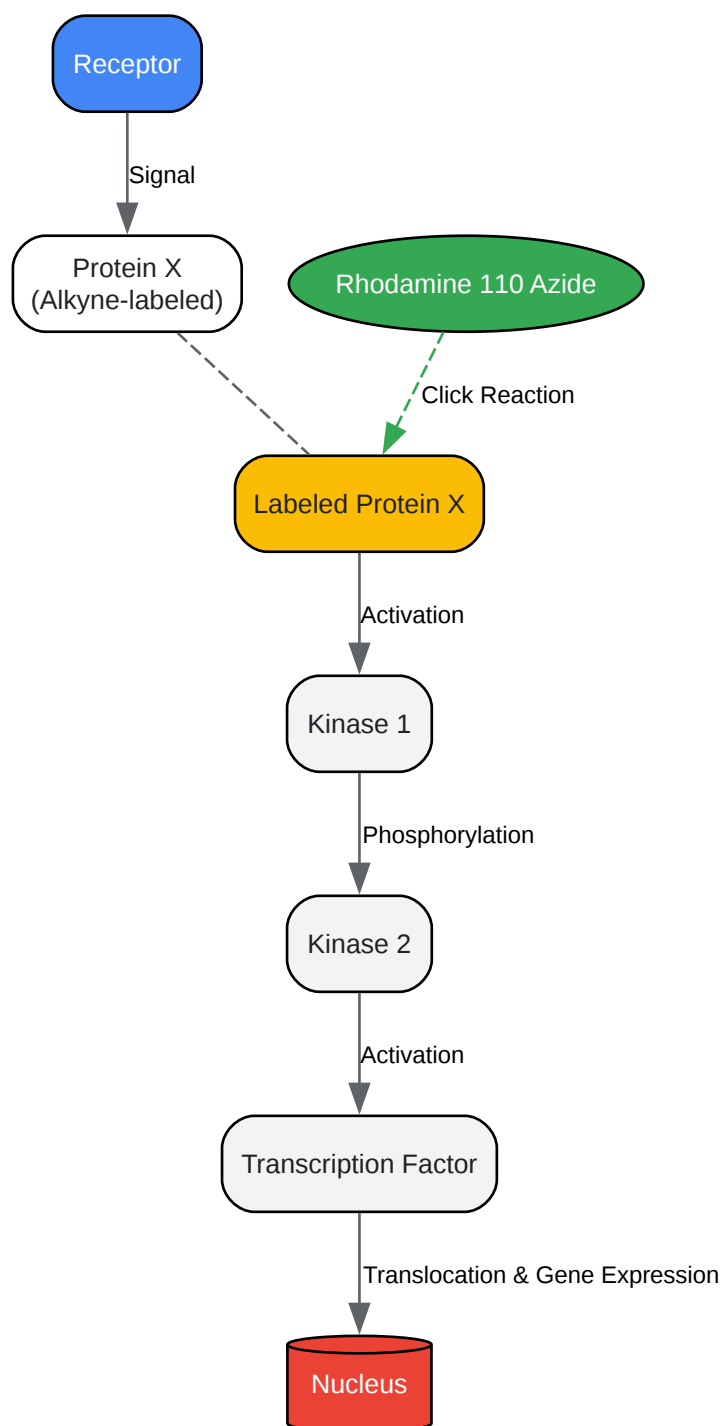
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Caption: Workflow for biomolecule labeling using click chemistry.

## Conceptual Signaling Pathway Application

While specific signaling pathway studies utilizing Rhodamine 110 azide 6-isomer are not detailed in the available literature, a common application for such fluorescent probes is the tracking of a labeled protein within a cellular signaling cascade. For instance, a protein of interest involved in a kinase cascade could be metabolically labeled with an alkyne-containing amino acid, followed by reaction with Rhodamine 110 azide for visualization.

The following diagram illustrates a conceptual signaling pathway where a fluorescently labeled protein could be tracked.



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Caption: Conceptual kinase cascade with a labeled protein.

## Applications

Rhodamine 110 azide 6-isomer is a versatile tool for a wide range of applications in life sciences research, including:

- **Fluorescence Microscopy:** Labeled antibodies or other affinity probes can be used to visualize the localization of specific targets in fixed or live cells.
- **Flow Cytometry:** Fluorescently labeled antibodies are used to identify and quantify specific cell populations.
- **High-Throughput Screening:** The bright and stable fluorescence of Rhodamine 110 is advantageous for developing robust assays for drug discovery.
- **Nucleic Acid Analysis:** Labeling of DNA or RNA probes for applications such as fluorescence in situ hybridization (FISH) and microarray analysis.
- **Enzyme Assays:** Synthesis of fluorogenic substrates where the fluorescence of Rhodamine 110 is quenched and subsequently released upon enzymatic cleavage.

## Storage and Handling

Rhodamine 110 azide 6-isomer should be stored at -20°C in the dark. When handled as a solution in DMSO, it should be protected from moisture. Avoid prolonged exposure to light to prevent photobleaching. Standard laboratory safety precautions should be taken when handling this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [abcam.co.jp](http://abcam.co.jp) [[abcam.co.jp](http://abcam.co.jp)]
- 2. [lumiprobe.com](http://lumiprobe.com) [[lumiprobe.com](http://lumiprobe.com)]
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